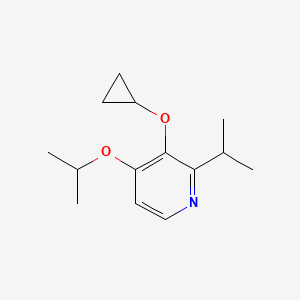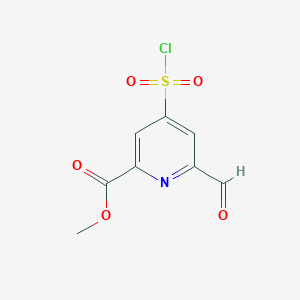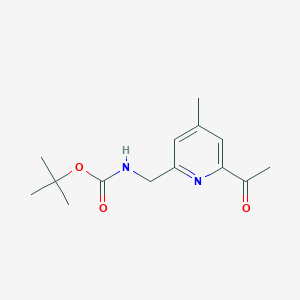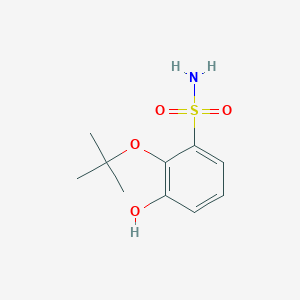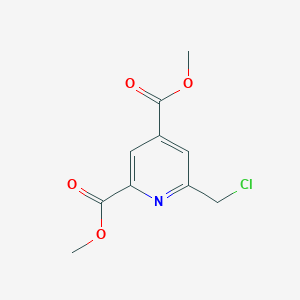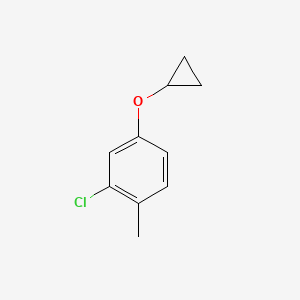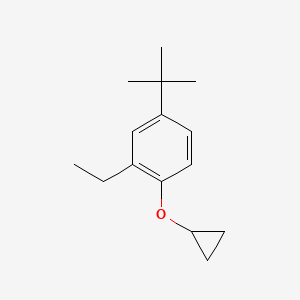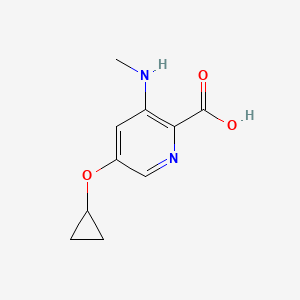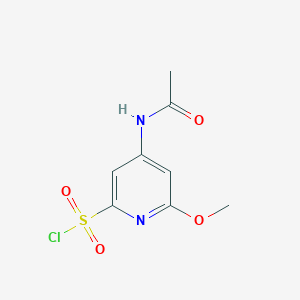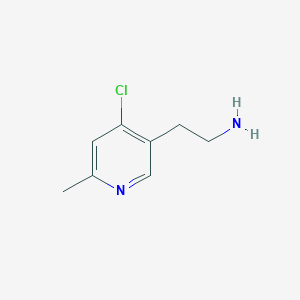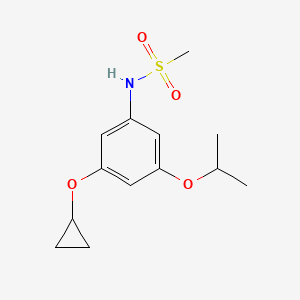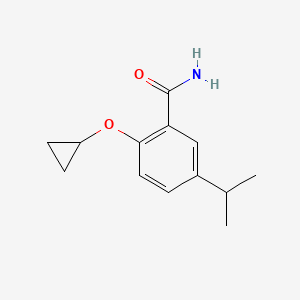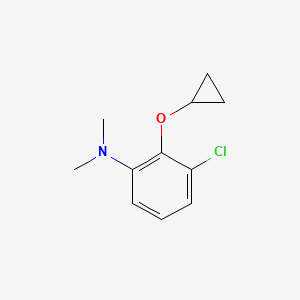
3-Chloro-2-cyclopropoxy-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H14ClNO It is a derivative of aniline, featuring a chloro group at the third position, a cyclopropoxy group at the second position, and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is then subjected to chlorination to introduce the chloro group at the third position.
Cyclopropoxylation: The next step involves the introduction of the cyclopropoxy group at the second position. This can be achieved through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.
N,N-Dimethylation: Finally, the nitrogen atom is dimethylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-cyclopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-cyclopropoxy-N,N-dimethylaniline: Similar structure but with the chloro and cyclopropoxy groups at different positions.
3-Chloro-N,N-dimethylaniline: Lacks the cyclopropoxy group.
2-Cyclopropoxy-N,N-dimethylaniline: Lacks the chloro group.
Uniqueness
3-Chloro-2-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both the chloro and cyclopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-chloro-2-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14ClNO/c1-13(2)10-5-3-4-9(12)11(10)14-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
AXIKMXMGONCTMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Cl)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



